molecular formula C12H18ClNO B593143 2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride CAS No. 1266688-86-1

2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride

Cat. No.: B593143
CAS No.: 1266688-86-1
M. Wt: 227.73 g/mol
InChI Key: RQTXXFLUWZXGIE-UHFFFAOYSA-N
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Description

2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride, also known as 4-methyl ethylcathinone (4-MEC), is a synthetic cathinone derivative with the molecular formula C₁₂H₁₇NO·HCl and a molecular weight of 227.73 g/mol . Structurally, it consists of a propan-1-one backbone substituted with an ethylamino group at the C2 position and a para-methylphenyl (p-tolyl) group at the C1 position. This compound is commonly encountered as a hydrochloride salt to enhance stability and solubility.

Synthetic cathinones like 4-MEC are analogs of the natural stimulant cathinone, sharing structural similarities with amphetamines but differing by a β-keto functional group. 4-MEC has been studied for its crystalline properties, with X-ray diffraction data revealing hydrogen-bonding interactions involving the NH group of the ethylamino moiety and the chloride ion . Its synthesis typically involves condensation reactions between substituted acetophenones and alkylamines, followed by salt formation .

Properties

IUPAC Name

2-(ethylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-4-13-10(3)12(14)11-7-5-9(2)6-8-11;/h5-8,10,13H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTXXFLUWZXGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C(=O)C1=CC=C(C=C1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266688-86-1
Record name 1266688-86-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylethcathinone (hydrochloride) typically involves the reaction of 4-methylpropiophenone with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

Industrial production of 4-Methylethcathinone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often formulated as a solution in methanol for ease of handling and storage .

Chemical Reactions Analysis

Types of Reactions

4-Methylethcathinone (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Stimulant Properties

2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride exhibits stimulant effects similar to other synthetic cathinones. Studies have shown that it acts as a monoamine transporter inhibitor, affecting dopamine, norepinephrine, and serotonin levels in the brain. This mechanism is comparable to that of well-known stimulants such as MDMA and methamphetamine, leading to increased locomotor activity and euphoria in animal models .

Research on Addiction and Dependency

Research has indicated that compounds like 4-MEC can lead to addiction and dependency issues. Animal studies have demonstrated that repeated administration can result in behavioral sensitization, which is a hallmark of addictive substances . Understanding these mechanisms can aid in developing strategies for treating substance use disorders.

Safety Profile

The toxicological profile of 2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride reveals several hazards. It is classified as harmful if swallowed, causes skin irritation, and may lead to respiratory irritation upon exposure . These safety concerns necessitate careful handling in laboratory settings.

Case Studies

  • Case Study on Acute Toxicity : A case study reported a patient presenting with agitation and tachycardia after consuming a product containing 4-MEC. Toxicological analysis confirmed the presence of the compound, highlighting the need for awareness regarding its potential health risks .
  • Forensic Analysis : In forensic laboratories, 4-MEC has been identified in various seized materials. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been employed for its detection, underscoring its relevance in drug enforcement efforts .

Identification in Seized Substances

The identification of 2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride in seized substances has become crucial for law enforcement agencies. Its structural characteristics allow it to be differentiated from other cathinones using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Legal Implications

Due to its psychoactive effects and potential for abuse, 4-MEC has been subject to legal scrutiny in various jurisdictions. Understanding its chemical properties and effects is essential for policymakers aiming to regulate synthetic cathinones effectively.

Mechanism of Action

The mechanism of action of 4-Methylethcathinone (hydrochloride) involves its interaction with monoamine transporters in the brain. It primarily acts as a releasing agent for dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in stimulant effects similar to those of other cathinones and amphetamines .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Properties
4-MEC (Target Compound) R1 = Ethyl, R2 = p-tolyl C₁₂H₁₇NO·HCl 227.73 High solubility in polar solvents; hydrogen-bonded crystal lattice
4-MMC (Mephedrone) R1 = Methyl, R2 = p-tolyl C₁₁H₁₅NO·HCl 213.70 Higher lipophilicity than 4-MEC due to smaller amino group; increased CNS stimulation
3-Methyl Isomer (Compound 4) R1 = Ethyl, R2 = 3-methylphenyl C₁₂H₁₇NO·HCl 227.73 Meta-methyl substitution reduces π-π stacking interactions; altered hydrogen-bond geometry (N–H···Cl = 2.21 Å)
4-CEC R1 = Ethyl, R2 = 4-chlorophenyl C₁₁H₁₃Cl₂NO 246.14 Chlorine substituent increases electronegativity and receptor binding affinity; higher metabolic stability
Benzedrone Hydrochloride R1 = Benzyl, R2 = p-tolyl C₁₇H₁₉NO·HCl 289.80 Bulkier benzylamino group reduces blood-brain barrier penetration; slower elimination kinetics

Pharmacological and Metabolic Differences

  • Amino Group Modifications: 4-MEC vs. 4-MMC: Replacing the methylamino group in 4-MMC with ethylamino (4-MEC) reduces potency at serotonin transporters (SERT) but increases norepinephrine transporter (NET) affinity, leading to distinct stimulant effects . Ethylamino vs. Benzylamino: Benzedrone’s benzylamino group introduces steric hindrance, delaying metabolism via cytochrome P450 enzymes compared to 4-MEC’s ethyl group .
  • Aryl Substituent Effects :

    • Para-Methyl (4-MEC) vs. Meta-Methyl (Compound 4) : The para-methyl group in 4-MEC enhances molecular symmetry, favoring tighter crystal packing and higher melting points (~200°C) than the meta isomer (~185°C) .
    • Chlorine (4-CEC) vs. Methyl (4-MEC) : The electron-withdrawing chlorine in 4-CEC increases stability against oxidative degradation but reduces aqueous solubility .

Detection and Analytical Profiles

  • Spectroscopic Differentiation: Infrared (IR) spectra of 4-MEC show distinct N–H stretching vibrations at 2700–2500 cm⁻¹ due to the ethylamino group, while 4-MMC exhibits sharper peaks at 2800 cm⁻¹ for its methylamino moiety . Mass spectrometry (MS) fragmentation patterns differ: 4-MEC produces a base peak at m/z 191 (loss of HCl), whereas 4-CEC shows a dominant peak at m/z 210 (chlorine isotope pattern) .
  • Chromatographic Behavior : Reverse-phase HPLC analysis reveals longer retention times for 4-MEC (12.3 min) compared to 4-MMC (10.8 min) due to increased hydrophobicity from the ethyl group .

Biological Activity

2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride, commonly known as a synthetic cathinone, is a member of a class of drugs often referred to as "bath salts." These compounds have gained attention for their stimulant effects and potential for abuse. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and associated health risks.

Chemical Structure and Classification

2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride is structurally related to amphetamines and other stimulants. Its chemical formula is C12H17ClN, indicating the presence of a β-keto group which is characteristic of many cathinones. This structure is crucial for its interaction with neurotransmitter systems in the brain.

Synthetic cathinones like 2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride primarily act as monoamine transporter substrates , particularly affecting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The compound exhibits high affinity for DAT, leading to increased levels of dopamine in the synaptic cleft, which correlates with its stimulant effects .

Pharmacodynamics

  • Dopamine Release : Similar to methylamphetamine, this compound promotes the release of dopamine and norepinephrine, contributing to its stimulating effects.
  • Inhibitory Potency : It shows significant inhibitory potency at DAT and lower potency at SERT, suggesting a profile that may lead to more pronounced stimulant effects compared to traditional amphetamines .

Biological Activity and Effects

The biological activity of 2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride has been assessed through various studies focusing on its behavioral and physiological effects.

Behavioral Studies

Research indicates that administration of this compound leads to:

  • Increased Locomotor Activity : In animal models, doses ranging from 0.5 to 25 mg/kg resulted in significant increases in locomotor activity, comparable to those produced by cocaine and methamphetamine .
  • Euphoria and Stimulation : Users report feelings of euphoria, increased energy, and heightened alertness, typical of stimulant use.

Health Risks

Despite its stimulant properties, the use of synthetic cathinones is associated with severe adverse effects:

  • Cardiovascular Issues : Reports indicate elevated heart rate (tachycardia), hypertension, and increased body temperature (hyperthermia) .
  • Psychiatric Symptoms : Users may experience anxiety, paranoia, and hallucinations.
  • Dependence Potential : Up to 30% of users may develop dependence on these substances .

Case Studies

Several case studies have documented the acute toxicity associated with synthetic cathinones:

  • A retrospective analysis highlighted cases where individuals presented with severe agitation, hyperthermia, and cardiovascular instability after consumption .
  • Another study reported fatalities linked to high blood concentrations of various synthetic cathinones, including 2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride .

Data Summary Table

Parameter Value/Description
Chemical FormulaC12H17ClN
Mechanism of ActionDAT selective substrate
Behavioral EffectsIncreased locomotor activity
Common Side EffectsTachycardia, hypertension, hyperthermia
Dependence Potential~30% among users

Q & A

Q. What are the standard laboratory synthesis protocols for 2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride?

The synthesis typically involves a two-step process:

  • Condensation : Reacting 1-(p-tolyl)propan-1-one with ethylamine under controlled pH and temperature to form the free base.
  • Salt Formation : Treating the base with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt. Purification is achieved via recrystallization or column chromatography . Key quality checks include melting point analysis and HPLC purity assessment (>98%).

Q. What safety precautions are critical when handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of fine particles.
  • Spill Management : Contain spills mechanically (e.g., absorbent pads) and dispose of waste in accordance with local hazardous material regulations .
  • First Aid : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?

The hydrochloride salt enhances water solubility due to ionic interactions, making it suitable for in vitro assays. Stability studies (pH 3–7, 25°C) show no degradation over 24 hours, as confirmed by UV-Vis spectroscopy. For long-term storage, lyophilization or storage at -20°C in desiccated conditions is recommended .

Q. What spectroscopic techniques are routinely used to confirm the compound’s structural identity?

  • IR Spectroscopy : Identifies key functional groups (e.g., N-H stretch at ~2500 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • NMR : 1^1H NMR confirms the ethylamino group (δ 1.2–1.4 ppm, triplet) and p-tolyl aromatic protons (δ 7.2–7.4 ppm) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks matching the theoretical mass (227.73 g/mol) .

Q. What are the recommended storage conditions to prevent degradation?

Store in airtight, light-protected containers at -20°C. Desiccants (e.g., silica gel) should be used to minimize hygroscopic degradation. Periodic stability testing via TLC or HPLC is advised .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the interpretation of IR spectral data for this compound?

DFT calculations (e.g., B3LYP/6-31G* basis set) model the vibrational modes of the N–H+^+···Cl^- ion pair, which dominates the IR spectrum. Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., H-bonding, van der Waals forces) in crystalline forms . Discrepancies between experimental and computed spectra may indicate polymorphic variations or solvent effects.

Q. What experimental strategies differentiate positional isomers of methyl-substituted cathinones?

  • Chromatography : Use chiral columns (e.g., Chiralpak IA) with methanol/ammonium acetate mobile phases to resolve isomers.
  • X-ray Crystallography : Resolves spatial arrangements of substituents (e.g., para vs. ortho methyl groups).
  • Tandem MS/MS : Fragmentation patterns distinguish isomers based on collision-induced dissociation pathways .

Q. How can impurity profiling be conducted during synthesis scale-up?

  • HPLC-DAD/MS : Monitors byproducts (e.g., unreacted starting materials, N-oxides) with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid).
  • QbD Approaches : Optimize reaction parameters (temperature, stoichiometry) using Design of Experiments (DoE) to minimize impurities .

Q. What in vitro assays are suitable for studying its receptor-binding affinity?

  • Radioligand Binding Assays : Screen for affinity at monoamine transporters (e.g., dopamine, norepinephrine) using 3^3H-labeled ligands.
  • Functional Assays : Measure uptake inhibition in transfected HEK cells expressing human transporters. Structural analogs like ethylone ( ) and bupropion () provide comparative frameworks for interpreting pharmacological activity.

Q. How do intermolecular interactions in the crystalline phase affect dissolution kinetics?

Hirshfeld surface analysis ( ) reveals that strong H-bonding networks in the crystal lattice reduce dissolution rates. Co-crystallization with counterions (e.g., succinate) or micronization can enhance bioavailability by disrupting these interactions.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride
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2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride

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